

Application Notes and Protocols: 1,2-Bis(dimethylarsino)benzene (diars)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis(dimethylarsino)benzene

Cat. No.: B076301

[Get Quote](#)

Introduction

1,2-Bis(dimethylarsino)benzene, commonly known as diars, is an organoarsenic compound with the chemical formula $C_6H_4(As(CH_3)_2)_2$.^[1] It is a classic bidentate chelating agent in coordination and organometallic chemistry.^{[2][3]} The molecule features two dimethylarsino groups attached to adjacent carbon atoms on a benzene ring, a configuration that allows it to form stable five-membered chelate rings with metal ions.^{[2][4]} First described in 1939, diars was popularized by R. S. Nyholm for its remarkable ability to stabilize metals in unusual oxidation states and high coordination numbers, such as nickel(III) and titanium(IV).^{[1][2][4]} Its strong chelation and the electronic properties of the arsenic donor atoms significantly influence the reactivity and electronic structure of the metal center.^[2] This document provides detailed application notes and experimental protocols for the use of diars as a chelating agent for researchers in chemistry and drug development.

Physicochemical Properties

The fundamental properties of **1,2-bis(dimethylarsino)benzene** are summarized below.

Property	Value	Reference
IUPAC Name	1,2-Bis(dimethylarsino)benzene	[4]
Common Names	diars, o-Phenylenebis(dimethylarsine), DAS	[4][5]
CAS Number	13246-32-7	[2][5]
Molecular Formula	C ₁₀ H ₁₆ As ₂	[4][5]
Molecular Weight	286.08 g/mol	[2][5]
Appearance	Colorless liquid/oil	[1][4]
Density	1.3992 g/cm ³	[4]
Boiling Point	97-101 °C at 1.1 mm Hg	[4]

Applications in Coordination Chemistry

The primary application of diars is as a strong-field ligand in coordination chemistry. Its unique properties make it suitable for several specialized research areas.

- **Stabilization of Unusual Oxidation States:** Diars is renowned for its capacity to stabilize metal ions in higher-than-normal oxidation states. A classic example is the stabilization of Ni(III) in the complex [NiCl₂(diars)₂]Cl.[\[1\]](#)[\[3\]](#)
- **Formation of High-Coordination-Number Complexes:** The compact nature of the diars ligand and the long metal-arsenic bonds allow for the formation of complexes with high coordination numbers by minimizing steric crowding at the metal center.[\[1\]](#)[\[4\]](#) An example is the eight-coordinate complex TiCl₄(diars)₂.[\[1\]](#)[\[4\]](#)
- **Catalysis:** Diars is employed as a ligand in various catalytic processes that involve transition metals.[\[3\]](#) The electronic properties it imparts to the metal center can be tuned to optimize catalytic activity and selectivity.

- Nuclear Chemistry and Materials Science: The ligand forms stable eight-coordinate complexes with heavy metals such as uranium and thorium, which is of interest in the field of nuclear chemistry.[\[3\]](#)

Quantitative and Structural Data

While a comprehensive public database for the stability constants of all diars-metal complexes is not available, specific values are typically determined experimentally for each system. The following tables provide known structural data and examples of well-characterized complexes.

Table 1: Structural Data for Diars Ligand

Parameter	Value	Reference
As–C Bond Length	1.95–1.98 Å	[3]

Table 2: Representative Metal Complexes Stabilized by diars

Complex Formula	Metal Ion	Key Feature	Reference
[NiCl ₂ (diars) ₂]Cl	Ni(III)	Stabilization of an unusual oxidation state	[1] [3]
TiCl ₄ (diars) ₂	Ti(IV)	High coordination number (8)	[1] [4]
[M(diars) ₂ X ₂] (M=Pd, Pt; X=Cl ⁻ , Br ⁻ , I ⁻)	Pd(II), Pt(II)	Six-coordinate complexes in solution	[6]
[M(diars) ₂ X]ClO ₄ (M=Pd, Pt; X=Cl ⁻ , Br ⁻ , I ⁻)	Pd(II), Pt(II)	Five-coordinate complexes	[6]

Experimental Protocols

Caution: **1,2-Bis(dimethylarsino)benzene** is an organoarsenic compound and is toxic. All handling and synthesis must be performed in a well-ventilated fume hood using appropriate

personal protective equipment (PPE), including gloves and safety glasses. Samples must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[\[4\]](#)

Protocol 1: Synthesis of **1,2-Bis(dimethylarsino)benzene** (diars)

This protocol is based on the reaction of ortho-dichlorobenzene with sodium dimethylarsenide. [\[1\]](#)[\[4\]](#)

Materials:

- o-Dichlorobenzene ($C_6H_4Cl_2$)
- Sodium dimethylarsenide ($NaAs(CH_3)_2$)
- Anhydrous diethyl ether or THF
- Inert atmosphere (Argon or Nitrogen)
- Standard Schlenk line equipment

Procedure:

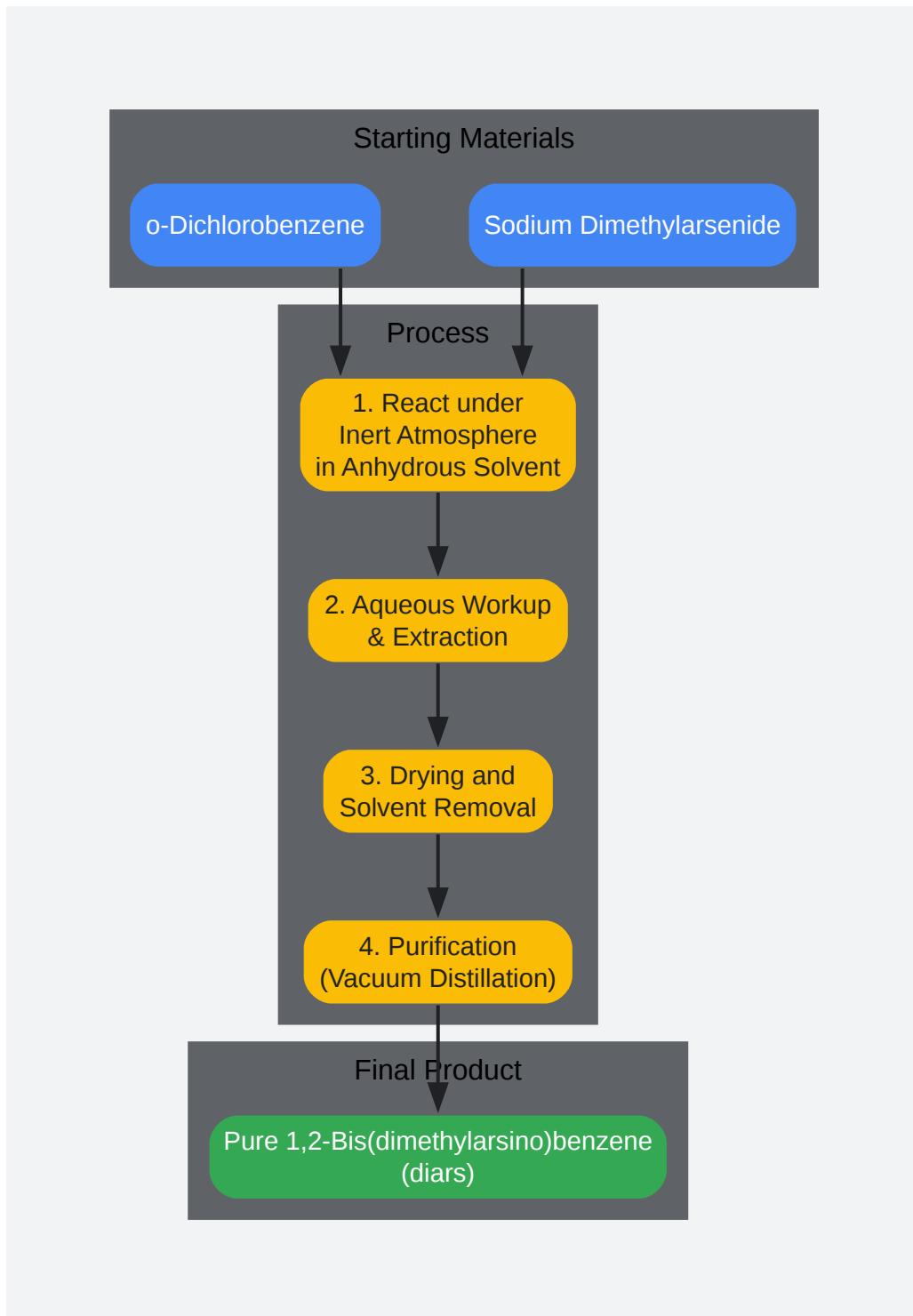
- Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer and reflux condenser, prepare a solution or suspension of sodium dimethylarsenide (2 equivalents) in an anhydrous solvent like diethyl ether or THF under an inert atmosphere.
- Reagent Addition: Slowly add o-dichlorobenzene (1 equivalent) to the stirred solution at room temperature.
- Reaction: Gently reflux the reaction mixture for several hours. Monitor the reaction progress using an appropriate technique like GC-MS or NMR spectroscopy on quenched aliquots.
- Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with degassed water. Separate the organic layer.
- Extraction: Extract the aqueous layer with diethyl ether (3x). Combine all organic layers.

- Purification: Dry the combined organic phase over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diars as a colorless liquid.[2][4]

Protocol 2: General Procedure for the Synthesis of a Metal-Diars Complex (e.g., $\text{MCl}_2(\text{diars})$)

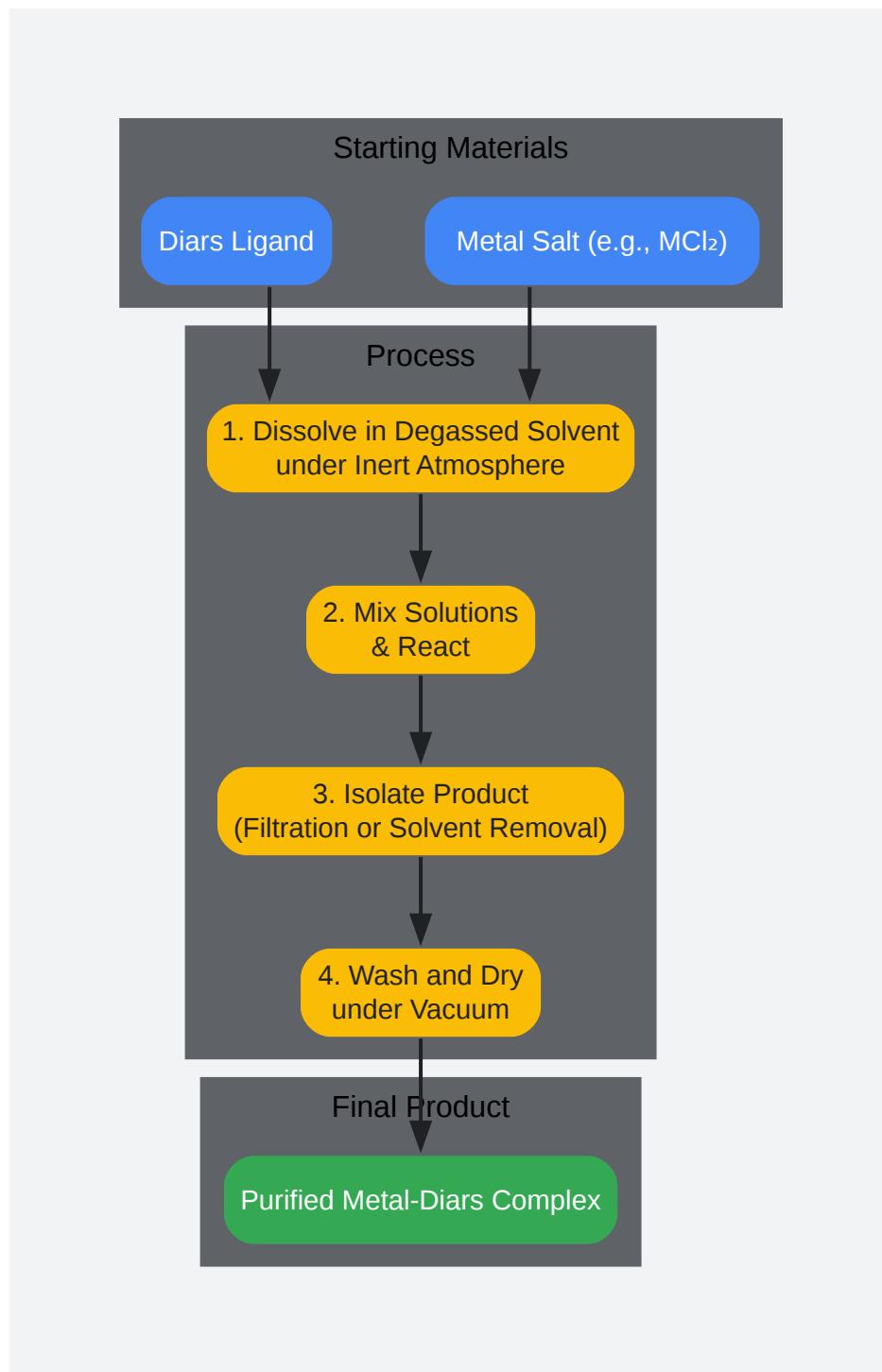
This protocol describes a general method for coordinating diars to a metal salt.

Materials:


- **1,2-Bis(dimethylarsino)benzene** (diars)
- Metal salt (e.g., PdCl_2 , NiCl_2)
- Anhydrous, degassed solvent (e.g., ethanol, benzene, or dichloromethane)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Ligand Solution: In a Schlenk flask, dissolve diars (1-2 equivalents, depending on the desired stoichiometry) in the chosen anhydrous, degassed solvent under an inert atmosphere.
- Metal Salt Solution: In a separate Schlenk flask, dissolve or suspend the metal salt (1 equivalent) in the same solvent.
- Complexation: Slowly add the metal salt solution to the stirred diars solution at room temperature. A color change or precipitation of the complex is often observed.
- Reaction: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours to ensure complete complex formation.
- Isolation: If the complex precipitates, it can be isolated by filtration under inert atmosphere, washed with cold solvent, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from an appropriate solvent system.


Visualizations

Caption: Logical relationship of diars chelating a metal ion.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of diars.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for metal-diars complexation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Bis(dimethylarsino)benzene - Wikiwand [wikiwand.com]
- 2. 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO [benchchem.com]
- 3. 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO [benchchem.com]
- 4. 1,2-Bis(dimethylarsino)benzene [chemeurope.com]
- 5. 1,1'-(1,2-Phenylene)bis(1,1-dimethylarsine) | C10H16As2 | CID 83261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The bidentate chelating agent, 8-dimethylarsinoquinoline. Part I. Four-, five-, and six-coordinate complexes of divalent palladium and platinum - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,2-Bis(dimethylarsino)benzene (diars)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076301#1-2-bis-dimethylarsino-benzene-as-a-bidentate-chelating-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com